molecular formula C7H13NO4S2 B155038 Nereistoxin oxalate CAS No. 1631-52-3

Nereistoxin oxalate

Cat. No.: B155038
CAS No.: 1631-52-3
M. Wt: 239.3 g/mol
InChI Key: CTHWFFMDTBCNNE-UHFFFAOYSA-N
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Description

Nereistoxin oxalate is a naturally occurring neurotoxin derived from the marine annelid worm Lumbriconereis heteropoda. It was first isolated in 1934 and has since been studied for its potent insecticidal properties. The compound is known for its ability to block nicotinic acetylcholine receptors, making it highly toxic to insects. This compound is the active form of the synthetic insecticide Cartap, which is widely used in agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nereistoxin oxalate can be synthesized through several methods. One common approach involves the reaction of nereistoxin with oxalic acid to form the oxalate salt. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization.

Industrial Production Methods: In industrial settings, this compound is produced by reacting nereistoxin with oxalic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and crystallization, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Nereistoxin oxalate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield reduced forms of nereistoxin.

    Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in organic solvents.

Major Products:

    Oxidation Products: Various oxidized forms of nereistoxin.

    Reduction Products: Reduced forms of nereistoxin.

    Substituted Derivatives: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

Nereistoxin oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of neurotoxicity and receptor binding.

    Biology: Employed in research on insect physiology and neurobiology due to its potent insecticidal properties.

    Medicine: Investigated for its potential use in developing new insecticides and neuroactive drugs.

    Industry: Utilized in the formulation of commercial insecticides such as Cartap, which is used to control pests in agriculture.

Comparison with Similar Compounds

Nereistoxin oxalate is unique in its mode of action compared to other insecticides. Similar compounds include:

    Thiosultap Sodium: Another nereistoxin analogue used as an insecticide.

    Thiocyclam: A nereistoxin derivative with similar insecticidal properties.

    Cartap: The commercial insecticide that metabolizes to nereistoxin in insects.

    Bensultap: Another nereistoxin-related insecticide.

Compared to these compounds, this compound is distinguished by its specific binding affinity to nicotinic acetylcholine receptors and its potent neurotoxic effects on insects.

Properties

IUPAC Name

N,N-dimethyldithiolan-4-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWFFMDTBCNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSSC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936786
Record name Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-52-3
Record name Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nereistoxin Oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Nereistoxin interact with nicotinic acetylcholine receptors, and what is the analytical method used to study this interaction?

A1: Nereistoxin acts as a potent antagonist of nicotinic acetylcholine receptors, effectively blocking cholinergic transmission []. While the exact mechanism remains unclear, several hypotheses are proposed. One possibility is that Nereistoxin undergoes in vivo reduction to dihydronereistoxin, which then targets a disulfide bond within the acetylcholine binding region of the receptor []. Alternatively, Nereistoxin might compete directly with acetylcholine for binding or exert its effects due to the presence of dihydronereistoxin as an impurity in commercially available Nereistoxin oxalate [].

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